molecular formula C19H18F3N3O3S B11581716 3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)propan-1-one

3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B11581716
M. Wt: 425.4 g/mol
InChI Key: ISHJUYXPEIJAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE is a complex organic compound that features a unique combination of benzodioxole, pyrimidine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfanyl linkage.

    Substitution: The benzodioxole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole or pyrimidine rings.

Scientific Research Applications

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets. The benzodioxole and pyrimidine moieties can interact with enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE: Similar in structure but with different substituents on the benzodioxole ring.

    2-(1,3-Benzodioxol-5-yl)ethanamine: Contains the benzodioxole moiety but lacks the pyrimidine and pyrrolidine groups.

Uniqueness

The uniqueness of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential therapeutic applications.

Properties

Molecular Formula

C19H18F3N3O3S

Molecular Weight

425.4 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C19H18F3N3O3S/c20-19(21,22)16-10-13(12-3-4-14-15(9-12)28-11-27-14)23-18(24-16)29-8-5-17(26)25-6-1-2-7-25/h3-4,9-10H,1-2,5-8,11H2

InChI Key

ISHJUYXPEIJAPT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.